BenchChemオンラインストアへようこそ!

CUDC-427

IAP XIAP BIR3 Fluorescence Polarization

CUDC-427 (GDC-0917) is the definitive oral, monovalent SMAC mimetic for apoptosis-targeted research. Its pan-IAP antagonism—XIAP BIR3 Ki 2.9 nM, ΔTm 10.8°C—delivers distinct cell-line sensitivity versus bivalent analogs like birinapant and enables chronic oral dosing in DLBCL xenografts, including MYD88-mutant models. A validated 10-gene predictive signature (47.6% TGI response rate across 42 PDX/CDX models) supports rational model selection. Combine with TNFα/TRAIL for synergistic B-cell lymphoma apoptosis. Procure where precise SMAC-mimetic pharmacology is non-negotiable.

Molecular Formula C29H36N6O4S
Molecular Weight 564.7 g/mol
CAS No. 1446182-94-0
Cat. No. B612064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCUDC-427
CAS1446182-94-0
SynonymsGDC0917;  GDC-0917;  GDC 0917;  CUDC427;  CUDC-427;  CUDC 427.
Molecular FormulaC29H36N6O4S
Molecular Weight564.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=C(S3)C4=NC=CO4)C5=CC=CC=C5)NC
InChIInChI=1S/C29H36N6O4S/c1-18(30-2)24(36)32-23(20-12-7-4-8-13-20)29(38)35-16-9-14-21(35)25(37)34-27-22(19-10-5-3-6-11-19)33-28(40-27)26-31-15-17-39-26/h3,5-6,10-11,15,17-18,20-21,23,30H,4,7-9,12-14,16H2,1-2H3,(H,32,36)(H,34,37)/t18-,21-,23-/m0/s1
InChIKeyHSHPBORBOJIXSQ-HARLFGEKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilityGDC-0917 free base is soluble in DMSO, not water soluble. GDC-0917 TFA salt is water soluble.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CUDC-427 (GDC-0917): Technical Baseline for Procuring a Second-Generation Pan-IAP Antagonist


CUDC-427 (also designated GDC-0917) is an orally bioavailable, monovalent small-molecule mimetic of the endogenous second mitochondrial-derived activator of caspases (SMAC/DIABLO), functioning as a second-generation pan-antagonist of Inhibitor of Apoptosis Proteins (IAPs) [1]. By binding with nanomolar affinity to the Baculoviral IAP Repeat (BIR) domains of cellular IAP1/2 (cIAP1/2) and X-linked IAP (XIAP), CUDC-427 promotes caspase activation and apoptotic cell death in susceptible cancer models [2].

Why Substituting CUDC-427 with Another IAP Antagonist Can Compromise Reproducibility in Apoptosis Research


The clinical class of SMAC mimetics exhibits significant functional divergence due to differences in monovalent versus bivalent binding topology, pan-selectivity profiles across the cIAP/XIAP family, and pharmacokinetic exposure margins [1]. While several agents are described as 'IAP antagonists,' their differential binding kinetics to BIR2/BIR3 domains translate directly into non-overlapping cell line sensitivity patterns, in vivo tolerability windows, and clinical combination strategies [2]. Substituting CUDC-427 with an alternative without orthogonal confirmation of target engagement and apoptotic readouts may yield false-negative results in models where its specific proteolytic profile or oral pharmacokinetic stability is required for the experimental outcome.

CUDC-427 Procurement Evidence: Quantified Differentiation from GDC-0152, LCL161, Birinapant, and AT-406


Binding Affinity to XIAP BIR3 Domain: CUDC-427 Versus GDC-0152, LCL161, and Birinapant

In a standardized fluorescence polarization (FP) assay measuring affinity for the XIAP BIR3 domain, CUDC-427 demonstrated a binding affinity (KI) of 2.9 ± 0.3 nM, which is numerically superior (lower KI) to the comparators GDC-0152 (3.5 ± 1.0 nM) and LCL161 (4.1 ± 0.8 nM), and distinct from the bivalent birinapant (4.8 ± 0.9 nM) [1].

IAP XIAP BIR3 Fluorescence Polarization

Thermal Stabilization of XIAP BIR3: CUDC-427 Versus LCL161, GDC-0152, and Birinapant

Differential scanning fluorimetry (DSF) measures ligand-induced protein stabilization (ΔTm). CUDC-427 increased the melting temperature (ΔTm) of the XIAP BIR3 domain by 10.8 ± 0.1 °C, an effect greater than that observed for LCL161 (10.2 ± 0.3 °C), GDC-0152 (10.6 ± 0.7 °C), and birinapant (7.2 ± 0.3 °C), and substantially lower than the bivalent SM-164 (13.4 ± 0.2 °C) [1]. This intermediate stabilization profile distinguishes CUDC-427 from both less stabilizing monovalent and more stabilizing bivalent molecules.

Differential Scanning Fluorimetry Protein Stability XIAP

In Vivo Tumor Growth Inhibition in a DLBCL Xenograft Model

In a WSU-DLCL2 diffuse large B-cell lymphoma (DLBCL) xenograft model, daily oral administration of CUDC-427 induced substantial tumor growth inhibition and, in a MYD88-mutant model, tumor regression [1]. These in vivo outcomes are critical differentiators, as in vitro sensitivity to CUDC-427 was observed in only 10% of a 90-cell line panel [2], highlighting the need to select models and compounds based on in vivo-validated activity rather than in vitro potency alone.

DLBCL Xenograft In Vivo Efficacy

Oral Bioavailability and Tolerability: A Pharmacokinetic Advantage

CUDC-427 is an orally bioavailable IAP antagonist, a property that differentiates it from early-generation SMAC mimetics requiring intravenous administration [1]. Preclinical pharmacokinetic modeling and simulation studies established its suitability for oral dosing, and clinical trial data confirm that CUDC-427 can be safely administered up to 600 mg daily for 14 days every 3 weeks with manageable tolerability [2][3]. This oral route enables chronic dosing regimens in animal models and provides a logistical advantage over parenteral alternatives.

Pharmacokinetics Oral Bioavailability Tolerability

Predictive Biomarker Signatures for Patient Stratification

While in vitro sensitivity to single-agent CUDC-427 is limited (10% of cell lines), in vivo efficacy is significantly broader: treatment with CUDC-427 induced ≥60% tumor growth inhibition in 20 of 42 patient-derived and cell line-derived xenograft models (47.6% response rate), with 4 models demonstrating tumor regression [1]. A validated 10-gene expression signature derived from 90 CCLE cell lines predicts sensitivity and may inform patient stratification strategies, differentiating CUDC-427's development path from other IAP antagonists lacking defined predictive biomarkers [1].

Biomarker Patient Stratification Precision Oncology

Distinct Clinical Development Trajectory

CUDC-427 (GDC-0917) has completed Phase I clinical evaluation in patients with advanced solid tumors and lymphoma (NCT01226277), with an additional Phase I study in lymphoma (NCT01908413) [1]. While multiple SMAC mimetics have entered clinical trials, including GDC-0152 (completed Phase I) and LCL161 (multiple Phase I/II studies), CUDC-427's specific development path includes the generation of a predictive biomarker signature and exploration of combination strategies (e.g., with capecitabine) [2]. This clinical-stage validation provides procurement confidence for translational research programs.

Clinical Trials Phase I Solid Tumors

CUDC-427: Defined Application Scenarios Based on Evidence-Based Differentiation


In Vivo Pharmacology of Diffuse Large B-Cell Lymphoma (DLBCL)

Procure CUDC-427 for efficacy studies in DLBCL xenograft models, particularly those with MYD88 mutations, where daily oral administration has induced tumor regression [1]. The compound's oral bioavailability simplifies chronic dosing regimens, while the availability of predictive gene signatures (10-gene set) enables rational model selection to maximize the likelihood of observing therapeutic response [2].

Mechanistic Studies of XIAP-Dependent Apoptosis

Use CUDC-427 as a tool compound to dissect XIAP-mediated apoptosis signaling pathways in cancer cells. Its defined binding affinity to the XIAP BIR3 domain (FP KI: 2.9 nM) and robust thermal stabilization (ΔTm: 10.8 °C) provide a well-characterized pharmacological probe for target engagement studies [1]. The compound's monovalent, pan-IAP antagonism distinguishes it from bivalent analogs like birinapant (FP KI: 4.8 nM; ΔTm: 7.2 °C), enabling cross-validation of mechanistic hypotheses across different molecular topologies [1].

Biomarker-Driven Preclinical Patient Stratification

Employ CUDC-427 in translational research programs focused on patient stratification, leveraging the validated 10-gene predictive signature identified through elastic net analysis of CCLE genomic data [2]. This signature has been validated in 30 PDX and 12 CDX models, with a 47.6% tumor growth inhibition response rate (≥60% TGI) and 9.5% regression rate, providing a data-driven framework for selecting models and informing combination therapy hypotheses [2].

Combination Therapy Screening with TNF Family Ligands

Screen CUDC-427 in combination with TNF family ligands (e.g., TNFα, TRAIL) to evaluate synergistic induction of apoptosis in B-cell lymphoma models [1]. Preclinical evidence indicates that TNF ligands enhance sensitivity of DLBCL cells to CUDC-427, particularly in initially insensitive lines, and stromal cell co-culture further modulates responsiveness, suggesting microenvironment-dependent combination effects that warrant systematic evaluation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CUDC-427

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.